molecular formula C24H20N2O4 B2398272 5-(Benzyloxy)-2-(5-(4-methoxyphenoxy)pyrimidin-4-yl)phenol CAS No. 862489-77-8

5-(Benzyloxy)-2-(5-(4-methoxyphenoxy)pyrimidin-4-yl)phenol

Cat. No. B2398272
CAS RN: 862489-77-8
M. Wt: 400.434
InChI Key: HDHQVIBXWITYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-2-(5-(4-methoxyphenoxy)pyrimidin-4-yl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that has been developed through a series of chemical reactions, and its unique structure makes it a promising candidate for various biomedical applications.

Scientific Research Applications

Pyrimidinone Derivatives and Antioxidant Activity

Pyrimidinone derivatives, such as those described by La Motta et al. (2007), have been explored for their selective inhibition of aldose reductase (ALR2), which is crucial for managing diabetic complications. These compounds exhibit activity in the micromolar/submicromolar range and possess significant antioxidant properties, with the best activity shown by catechol derivatives. This research highlights the role of hydroxy groups in enzyme recognition, suggesting potential therapeutic applications in treating diabetes-related disorders (La Motta et al., 2007).

Aldose Reductase Inhibitors

Further investigation into methoxy-substituted compounds, as conducted by Chatzopoulou et al. (2011), explores the effect of such substitutions on aldose and aldehyde reductase inhibitory activity. These studies contribute to the development of potential treatments for long-term diabetes complications, showcasing the importance of specific molecular modifications in enhancing therapeutic efficacy (Chatzopoulou et al., 2011).

Antibacterial Agents from Pyrimidine Derivatives

Roth et al. (1989) synthesized 2,4-diamino-5-benzylpyrimidines displaying high in vitro antibacterial activity against anaerobic organisms, including Bacteroides species and Fusobacterium. These findings suggest potential applications in developing new antibiotics with broad-spectrum antibacterial properties (Roth et al., 1989).

Synthesis and Antioxidant Properties

The synthesis of novel heterocyclic compounds derived from benzodifuranyl and their anti-inflammatory and analgesic properties were reported by Abu‐Hashem et al. (2020). These compounds, targeting COX-2 selectively, demonstrate the potential for new anti-inflammatory drugs, emphasizing the importance of chemical structure in medicinal applications (Abu‐Hashem et al., 2020).

Novel Apoptosis Inducers

Kemnitzer et al. (2009) discovered 4-anilino-N-methylthieno[3,2-d]pyrimidines as potent apoptosis inducers, offering insights into the development of cancer therapies. These compounds induce apoptosis through inhibition of tubulin polymerization, highlighting the utility of pyrimidine derivatives in cancer research (Kemnitzer et al., 2009).

properties

IUPAC Name

2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-28-18-7-9-19(10-8-18)30-23-14-25-16-26-24(23)21-12-11-20(13-22(21)27)29-15-17-5-3-2-4-6-17/h2-14,16,27H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHQVIBXWITYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2-(5-(4-methoxyphenoxy)pyrimidin-4-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.